molecular formula C19H20ClN3O2 B2632286 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea CAS No. 886902-59-6

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea

Cat. No. B2632286
CAS RN: 886902-59-6
M. Wt: 357.84
InChI Key: VUUYOPQPZRXCNC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CDPPB and has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Electronic and Optical Properties

A study by Shkir et al. (2018) explored the electronic and optical properties of a novel chalcone derivative, indicating its potential for application in nonlinear optics and optoelectronic device fabrications due to superior electro-optic properties and high second and third harmonic generation values compared to urea. This suggests that structurally related compounds, including the title chemical, may also possess notable electronic and optical properties useful in these fields (Shkir et al., 2018).

Synthetic Methodologies

Research on the synthesis and characterization of compounds bearing structural motifs similar to the title compound provides insights into their potential chemical utility and application areas. For instance, Volkov et al. (2022) reported on the synthesis of a compound via base-catalyzed intramolecular cyclization, illustrating the chemical reactivity and potential for creating diverse molecular architectures that could be applicable in various scientific research fields, such as materials science and drug discovery (Volkov et al., 2022).

Anticancer Agents

The synthesis and evaluation of diaryl urea derivatives as anticancer agents by Feng et al. (2020) demonstrate the medicinal chemistry relevance of urea derivatives. The study showed significant antiproliferative effects against various cancer cell lines, suggesting that compounds structurally related to the title compound may also have potential as therapeutic agents (Feng et al., 2020).

Corrosion Inhibition

Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in an acidic environment. The study highlights the potential application of urea derivatives in protecting metals from corrosion, which could extend to the title compound if structural similarities confer similar chemical properties (Mistry et al., 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-17-10-8-16(9-11-17)23(18-7-4-12-21-18)19(24)22-15-6-3-5-14(20)13-15/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYOPQPZRXCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea

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